N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: is an organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the carboxamide group, which is further connected to an isochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with an appropriate isochromene derivative. One common method includes the reaction of 4-methylphenylamine with 3,4-dihydro-1H-isochromene-1,3-dione under acidic conditions to form the desired carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow synthesis approach to enhance the efficiency and yield of the reaction. This method allows for better control over reaction parameters, such as temperature and pressure, and can be scaled up for large-scale production. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: can be compared with other isochromene derivatives, such as:
- N-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the aromatic ring. The presence of different substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the introduction of electron-withdrawing groups, such as nitro or chloro groups, can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Conversely, electron-donating groups, such as methoxy groups, can increase the compound’s nucleophilicity.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)17(20)21-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXIZMYPPBPKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322299 |
Source
|
Record name | N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868154-12-5 |
Source
|
Record name | N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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